molecular formula C12H17NO B1267547 N-butyl-3-methylbenzamide CAS No. 349403-62-9

N-butyl-3-methylbenzamide

Cat. No.: B1267547
CAS No.: 349403-62-9
M. Wt: 191.27 g/mol
InChI Key: NXDWJMPJVGIQBB-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry Research

N-butyl-3-methylbenzamide belongs to the extensive class of chemical compounds known as benzamides. Benzamides are characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold has established it as a cornerstone in various fields of chemical research. ontosight.ai These compounds serve as crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals like pesticides and herbicides, and specialty chemicals such as dyes and pigments. ontosight.ai

Research in benzamide chemistry is dynamic, often focusing on the synthesis of novel derivatives and the exploration of their potential biological activities. orientjchem.orgnih.gov The properties and applications of benzamide derivatives can be finely tuned by modifying the substituents on both the aromatic ring and the amide nitrogen. ontosight.ai For instance, N-substituted benzamides are a significant subclass, with investigations into their potential as anti-inflammatory, analgesic, and antipyretic agents. ontosight.ai The chemical reactivity of the benzamide group, including reactions like metalation, is a key area of study, as it allows for the strategic construction of complex molecular architectures. acs.org The development of new catalytic systems and synthetic methodologies, such as chromium-catalyzed alkylation or copper-promoted oxidative coupling, continually expands the toolkit for creating diverse benzamide derivatives. nih.govmdpi.com

Rationale for Focused Investigation on this compound and its Derivatives

The specific focus on this compound within the vast landscape of benzamide chemistry is driven by several key factors, primarily the search for new bioactive agents. A significant rationale stems from its structural similarity to N,N-diethyl-3-methylbenzamide, the well-known insect repellent commonly called DEET. mdpi.combiodiversitylibrary.org DEET's effectiveness has prompted extensive research into its analogues to discover new compounds with potentially improved properties. biodiversitylibrary.orgnih.gov The investigation into this compound and its derivatives is part of a broader effort to understand the structure-activity relationships that govern insect repellency. nih.gov

Beyond its potential as an insect repellent, the exploration of this compound is part of a larger scientific endeavor to synthesize and evaluate novel N-alkyl-benzamides for a range of biological activities. orientjchem.org For example, other N-alkyl-benzamide derivatives have been synthesized and investigated for their potential anticancer effects. orientjchem.org The synthesis of this compound itself presents a subject of academic interest, with research aimed at developing efficient and sustainable synthetic methods. mdpi.comresearchgate.net The "N-butyl" and "3-methyl" groups are specific modifications to the parent benzamide structure, and understanding their influence on the compound's physicochemical and biological properties is a core objective of focused research.

Aims and Scope of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is multifaceted, encompassing its synthesis, characterization, and the evaluation of its potential applications. A primary aim is the development of efficient and scalable synthetic routes to the compound and its derivatives. nih.govmdpi.comresearchgate.net This includes the use of various catalytic methods to form the amide bond or modify the aromatic ring. mdpi.com

A significant portion of the research is dedicated to the thorough characterization of these compounds. This involves utilizing analytical techniques to confirm their structure and purity. Furthermore, studies investigate the fundamental chemical properties of these molecules, such as their reactivity and interactions with solvents. researchgate.net

The central scope of the investigation often revolves around assessing the biological activity of this compound and its derivatives. A major focus is the evaluation of their efficacy as insect repellents, often through comparative studies against established repellents like DEET. biodiversitylibrary.org Research in this area seeks to understand the molecular basis of their repellent action, which may involve interactions with insect olfactory receptors. nih.gov The inquiry is not limited to insect repellency; the scope extends to exploring other potential applications in areas like medicinal chemistry, driven by the broad biological activities observed in the wider benzamide class. orientjchem.org

Research Data on Benzamide Derivatives

The following tables present selected data from chemical research on various benzamide derivatives, providing context for the study of compounds like this compound.

Table 1: Physicochemical Properties of Selected Benzamide Derivatives This interactive table details key physical and chemical properties of this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC12H17NO191.27Not explicitly found
N-tert-Butyl-3-methylbenzamideC12H17NO191.27442498-33-9 fluorochem.co.uk
N-ButylbenzamideC11H15NO177.241322-47-0 ontosight.ai
N,N-diethyl-3-methylbenzamide (DEET)C12H17NO191.27134-62-3 mdpi.com
4-Bromo-N-butyl-3-methylbenzamideC12H16BrNONot specified1065073-96-2 bldpharm.com
N-benzyl-3-methylbenzamideC15H15NO225.2841882-53-5 nih.gov

Table 2: Synthesis and Reaction Data for Selected Benzamides This interactive table summarizes findings from studies on the synthesis of various benzamide compounds.

Product CompoundReactantsCatalyst/ConditionsYieldReference
N,N-diethyl-3-methylbenzamide (DEET)3-toluic acid, N,N-diethylformamidebcmim-Cu, TBHP, 100 °C95% mdpi.com
N-(tert-butyl)-3-methylbenzamide3-Methylbenzonitrile (B1361078), di-tert-butyl dicarbonateCu(OTf)282% researchgate.net
3,4,5-trihydroxy-N-butyl-benzamideGallic acid, n-butylamineAmidation60% orientjchem.org
para-alkylated N-methylbenzamideN-methylbenzamide, tert-butylmagnesium bromideCrCl3, TMSBr44% nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-4-8-13-12(14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDWJMPJVGIQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284030
Record name N-butyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349403-62-9
Record name N-butyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Butyl 3 Methylbenzamide and Analogues

Direct Amidation and Condensation Reactions for N-substituted Benzamides

Direct amidation, the reaction between a carboxylic acid and an amine to form an amide bond with the concomitant removal of water, represents the most atom-economical approach to N-substituted benzamides. mdpi.comscispace.com This method avoids the use of pre-activated carboxylic acid derivatives, thereby reducing waste and simplifying reaction procedures.

The direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures (typically above 160°C) to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com These harsh conditions can limit the substrate scope to robust and non-functionalized molecules. mdpi.com Modern advancements have focused on catalytic systems and sustainable reaction conditions to facilitate this transformation under milder conditions.

Catalytic Approaches in Amide Bond Formation

A plethora of catalytic systems have been developed to promote direct amidation under significantly milder conditions than thermal methods. These catalysts function by activating the carboxylic acid, thereby rendering it more susceptible to nucleophilic attack by the amine.

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for direct amidation. They are thought to activate the carboxylic acid through the formation of an acyloxyboron intermediate. This activation requires the removal of water, often achieved azeotropically or with the use of molecular sieves. The efficiency of these reactions can be highly dependent on the type of drying agent and the method of its activation. mdpi.com For instance, ortho-substituted arylboronic acids have been shown to be particularly effective, enabling reactions at or near room temperature for some substrates. mdpi.com

Metal-Based Catalysis: Various transition metal catalysts, including those based on titanium, zirconium, hafnium, iron, and nickel, have been successfully employed in direct amidation reactions. mdpi.comrsc.org

Zirconium and Hafnium Catalysts: Lewis acidic catalysts such as zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and hafnocene dichloride (Cp₂HfCl₂) have been shown to catalyze the direct amidation of carboxylic acids. mdpi.com More recently, Zr- and Hf-based PolyOxoMetalate (POM) complexes have been developed, which can function in the absence of molecular sieves and are reusable. mdpi.com

Iron Catalysts: Iron(III) chloride (FeCl₃) has been reported as an inexpensive and readily available Lewis acid catalyst for the direct amidation of esters, a closely related transformation. These reactions can often be performed under solvent-free conditions at moderate temperatures. mdpi.com

Nickel Catalysts: Nickel/N-heterocyclic carbene (NHC) catalytic systems have been developed for the amidation of esters, demonstrating broad functional group tolerance. mdpi.com

Organocatalysis: Non-metallic catalysts have also been explored for amide bond formation. For example, 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) derivatives have been shown to catalyze the amidation of a range of carboxylic acids with various amines at elevated temperatures. mdpi.com

Solvent-Free Reaction Conditions and Sustainable Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free or "neat" reaction conditions for amide synthesis. dst.gov.inresearchgate.net These approaches minimize the use of volatile organic compounds, which are often hazardous and contribute to environmental pollution.

Microwave irradiation has been effectively utilized to promote solvent-free N-alkylation of amides with alcohols, catalyzed by iridium complexes, with water being the only byproduct. organic-chemistry.org This method offers the advantages of short reaction times and high yields. organic-chemistry.org Furthermore, base-mediated direct amidation of unactivated esters with amines has been achieved at room temperature under solvent-free conditions, providing a practical and environmentally friendly workup procedure that often avoids the need for chromatography. rsc.org

Enzymatic catalysis offers another sustainable route to amide bond formation. For instance, Candida antarctica lipase (B570770) B (CALB) has been employed as a biocatalyst for the preparation of a diverse range of amides from free carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach is highly efficient, proceeds without additives, and often yields pure products with simple workup procedures. nih.gov

Strategic Approaches for N-butyl-3-methylbenzamide Synthesis

Beyond the direct coupling of 3-methylbenzoic acid and n-butylamine, strategic approaches utilizing functionalized precursors can offer alternative and sometimes more efficient pathways to this compound and its analogues.

Acyl Chloride-Mediated Amidation Protocols for Nitrobenzamide Derivatives

The reaction of an acyl chloride with an amine is a classical and highly reliable method for amide bond formation. This approach involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

This strategy can be applied to the synthesis of nitro-substituted benzamides, which can then be further functionalized. For instance, N-aryl amides can be synthesized from nitroarenes and acyl chlorides in a one-pot reaction mediated by a reducing agent like iron dust. This method provides a direct conversion of a nitro group to an acylated amine.

A typical procedure for the synthesis of a nitrobenzamide derivative via the acyl chloride route would involve:

Formation of the Acyl Chloride: The corresponding nitrobenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the nitrobenzoyl chloride.

Amidation: The crude or purified nitrobenzoyl chloride is then reacted with the desired amine (e.g., n-butylamine) to yield the N-butyl-nitrobenzamide.

This method is generally high-yielding and tolerates a wide range of functional groups.

Rearrangement Reactions Leading to N-tert-butylbenzamide Structures

Rearrangement reactions offer an alternative synthetic route to N-substituted amides. The Beckmann rearrangement, for example, converts an oxime into an amide under acidic conditions. organic-chemistry.orgchemistrysteps.comalfa-chemistry.comwikipedia.org This reaction proceeds via the migration of the group anti to the hydroxyl group of the oxime to the nitrogen atom.

For the synthesis of an N-tert-butylbenzamide, the starting material would be a ketoxime with a tert-butyl group and a phenyl group attached to the carbon-nitrogen double bond. The migratory aptitude of different groups plays a crucial role in determining the product of the Beckmann rearrangement, with tertiary alkyl groups generally exhibiting a high tendency to migrate. alfa-chemistry.com

The general mechanism involves:

Protonation of the Oxime: The hydroxyl group of the oxime is protonated by an acid, converting it into a good leaving group (water).

Rearrangement: The group anti to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion.

Hydrolysis: The nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide product.

While this method is well-established for the synthesis of various amides, its application to the direct synthesis of this compound would require a specific precursor that is not as readily available as 3-methylbenzoic acid and n-butylamine. However, it remains a valuable tool for accessing structurally diverse N-alkylbenzamides.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is a critical step in developing any synthetic methodology to ensure high yields, purity, and cost-effectiveness. Key parameters that are often varied include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reactants.

For the synthesis of N,N-diethyl-3-methylbenzamide (DEET), a close analogue of this compound, various optimization studies have been conducted. In one study, the synthesis was achieved via the reaction of m-toluic acid with diethylamine (B46881) using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. The reaction parameters were systematically varied to maximize the yield. sld.cu

Effect of Solvent: The choice of solvent can significantly impact the reaction rate and yield. In the CDI-mediated synthesis of DEET, dichloromethane (B109758) was found to be the optimal solvent, providing a higher yield compared to diethyl ether, n-hexane, and ethyl acetate. sld.cu

Effect of Molar Ratios: The stoichiometry of the reactants and coupling agents is another crucial factor. For the synthesis of DEET, it was found that a molar ratio of m-toluic acid to CDI of 1:1.2 and a molar ratio of m-toluic acid to diethylamine of 1:2.0 resulted in the highest yield. sld.cu

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of N,N-diethyl-3-methylbenzamide (DEET), which can serve as a model for the optimization of this compound synthesis.

Interactive Data Table: Optimization of DEET Synthesis
EntrySolventMolar Ratio (Acid:CDI)Molar Ratio (Acid:Amine)Yield (%)
1Diethyl Ether1:11:375.6
2n-Hexane1:11:368.4
3Dichloromethane1:11:388.9
4Ethyl Acetate1:11:382.3
5Dichloromethane1:1.21:393.7
6Dichloromethane1:1.21:2.094.0
7Dichloromethane1:1.21:1.585.2
8Dichloromethane1:1.21:3.590.1

These findings highlight the importance of a systematic approach to reaction optimization to achieve high yields and purity of the desired amide product. Similar optimization studies would be essential to develop an efficient and scalable synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of N Butyl 3 Methylbenzamide

Hydrolytic Stability and Kinetic Studies of N-alkylbenzamides

The hydrolytic stability of the amide bond is a critical parameter influencing the application and persistence of N-alkylbenzamides in aqueous environments. The hydrolysis of these compounds, which results in the corresponding carboxylic acid and amine, can be catalyzed by both acid and base. Kinetic studies reveal that the rate of hydrolysis is significantly dependent on pH, temperature, and the specific substitution pattern on both the aromatic ring and the N-alkyl group. researchgate.net

Under neutral or near-neutral pH conditions in high-temperature water, the hydrolysis of N-substituted amides like N-methylacetamide follows a mechanism consistent with an SN2 pathway, where water acts as the nucleophile. researchgate.net However, the stability of N-alkylbenzamides is often much greater at physiological pH and temperature. For instance, the half-life for the decomposition of N-(hydroxymethyl)benzamide at pH 7.4 and 37°C is 183 hours. bohrium.com This stability is attributed to the thermodynamic preference for the tetrahedral intermediate, formed upon hydroxide (B78521) addition, to revert to the starting amide rather than proceed to products. researchgate.net

The reaction rate is markedly accelerated under acidic or basic conditions. In alkaline hydrolysis, the mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The rate-determining step is typically the breakdown of this intermediate to form the carboxylate and the amine. dntb.gov.ua Computational and experimental studies on N-methylbenzamide confirm that the process involves two distinct energy barriers: the formation of the tetrahedral adduct and its subsequent cleavage to products, with the latter being the rate-limiting stage. dntb.gov.ua

Substituents on the N-alkyl group can dramatically alter hydrolytic stability. A prime example is the comparison between N-(hydroxymethyl)benzamide and N-(α-hydroxybenzyl)benzamide. The latter, with a benzyl (B1604629) substitution on the α-carbon, is significantly less stable. This is demonstrated by its half-life of only 6.5 minutes under the same conditions where the N-hydroxymethyl derivative has a half-life of 183 hours. bohrium.com This vast difference highlights the electronic and steric influences of substituents adjacent to the nitrogen atom on the stability of the amide linkage.

Table 1: Comparative Hydrolytic Stability of N-alkylbenzamide Derivatives at pH 7.4 and 37°C bohrium.com
CompoundHalf-life (t1/2)
N-(hydroxymethyl)benzamide183 hours
N-(α-hydroxybenzyl)benzamide6.5 minutes

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The aromatic core of N-butyl-3-methylbenzamide presents multiple sites for substitution, and the regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the methyl group (-CH₃) and the N-butylbenzamide group (-CONHCH₂CH₂CH₂CH₃).

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the reactivity and orientation of the incoming electrophile are dictated by the electronic properties of the ring substituents. msu.edu

Methyl Group (-CH₃): This is an activating group due to its electron-donating inductive effect and hyperconjugation. libretexts.org It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself.

N-butylbenzamide Group (-CONH-R): The amide group is a deactivating substituent. While the nitrogen lone pair can participate in resonance, the strong electron-withdrawing effect of the adjacent carbonyl group dominates, pulling electron density from the ring. libretexts.org This deactivation makes the ring less nucleophilic than benzene (B151609). The amide group acts as a meta-director, guiding electrophiles to the C5 position relative to its point of attachment (C1).

For this compound, these effects are combined. The C3-methyl group directs electrophiles to C2, C4, and C6. The C1-amide group directs to C5. The positions are therefore influenced by competing effects:

C2 and C6: Activated by the methyl group (ortho) but deactivated by the amide group (ortho).

C4: Activated by the methyl group (ortho) and less influenced by the deactivating amide group (para).

C5: Deactivated by the methyl group (meta) but is the preferred site for the meta-directing amide group.

Generally, activating groups have a stronger directing influence than deactivating groups. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the methyl group and least deactivated by the amide group, primarily the C4 and C6 positions. The C2 position is sterically hindered by the adjacent bulky N-butylbenzamide group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the this compound core is generally unfavorable. youtube.com This reaction typically requires two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂ or -CF₃) positioned ortho and/or para to the leaving group. youtube.com These withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Since this compound lacks both a suitable leaving group and the requisite strong electron-withdrawing substituents, it is not susceptible to SNAr under standard conditions. researchgate.net

Directed C-H Functionalization Strategies for this compound Scaffolds

Transition metal-catalyzed C-H functionalization has become a powerful tool for the efficient construction of complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. researchgate.net The amide moiety in benzamide (B126) derivatives, including this compound, serves as an excellent directing group for activating the otherwise inert C-H bonds at the ortho position. acs.orgresearchgate.net

This strategy relies on the formation of a stable five- or six-membered metallacyclic intermediate through chelation of the amide's oxygen or nitrogen atom to a transition metal center. acs.org This proximity allows the metal to selectively cleave the C-H bond at the C2 or C6 position of the benzamide ring. A variety of transition metals, including rhodium(III), ruthenium(II), cobalt, and palladium, have been shown to catalyze these transformations. nih.govoup.comacs.org

For an this compound scaffold, the amide group would direct functionalization to the C2 position. The C6 position is also ortho to the directing group, but the C-H activation at C2 would be sterically less hindered by the C3-methyl group. These reactions tolerate a wide range of functional groups and have been used for various transformations, including:

Alkylation and Arylation: Forming new C-C bonds. researchgate.net

Olefination: Introducing alkene functionalities. acs.org

Amination: Creating C-N bonds. nih.gov

Annulation: Constructing fused heterocyclic systems, such as isoquinolinones, by reacting with alkynes. nih.gov

A key advantage of this approach is its high atom and step economy, as it avoids the need for pre-functionalization of the aromatic ring (e.g., halogenation) that is required for traditional cross-coupling reactions. nih.gov Mechanistic studies suggest that the C-H activation step is often reversible, as evidenced by H/D exchange experiments at the ortho positions. acs.org

Table 2: Examples of Directed C-H Functionalization Reactions on Benzamide Scaffolds
Reaction TypeCatalyst SystemCoupling PartnerProduct TypeReference
AnnulationCo(acac)₂·2H₂OFluoroalkylated AlkynesFluoroalkylated Isoquinolinones nih.gov
Annulation[RhCp*Cl₂]₂Benzoxazinanones1,8-Naphthyridines or Isoindolinones acs.org
OlefinationRuthenium(II)Acrylates / StyreneOrtho-olefinated Benzamides acs.org
AlkylationCopperPotassium malonate monoestersOrtho-alkylated Benzamides oup.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Benzamide Derivatives

Benzamide derivatives are versatile substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. wikipedia.orgrug.nl These reactions typically involve a halogenated benzamide precursor or, in more advanced methods, direct functionalization of the amide itself.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound (e.g., 5-bromo-N-butyl-3-methylbenzamide) could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. researchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

More recently, methods have been developed for the Suzuki-Miyaura coupling of amides that proceed via N-C bond cleavage. acs.orgnih.gov In these reactions, the amide group itself is transformed, typically into a ketone, by coupling with a boronic acid. This approach often requires activation of the amide, for example with a di-Boc group, and utilizes palladium or nickel catalysts. acs.orgnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is another palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction is a cornerstone for synthesizing aryl amines. A halogenated this compound could be coupled with primary or secondary amines to introduce a new amino substituent onto the aromatic ring. The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine and subsequent deprotonation to form a palladium-amido complex, which then undergoes reductive elimination. libretexts.org The choice of phosphine (B1218219) ligand is critical for the success and scope of this reaction. wikipedia.orgrug.nl

Table 3: Overview of Cross-Coupling Reactions for Benzamide Derivatives
ReactionCatalystSubstratesBond FormedTypical ProductReference
Suzuki-Miyaura CouplingPalladium or NickelAryl Halide/Triflate + Boronic AcidC-CBiaryl Ketones (via N-C cleavage) or Substituted Benzamides researchgate.netacs.orgnih.gov
Buchwald-Hartwig AminationPalladiumAryl Halide + AmineC-NArylamines wikipedia.orgrug.nlacsgcipr.org

Computational and Theoretical Chemistry of N Butyl 3 Methylbenzamide

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO, Charge Distribution)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. youtube.combccampus.ca For N-butyl-3-methylbenzamide, the analysis focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity and greater potential for charge transfer within the molecule. mdpi.comnih.gov

In this compound, the HOMO is typically localized on the more electron-rich regions, such as the benzoyl group, particularly the phenyl ring and the nitrogen and oxygen atoms of the amide linkage, which possess lone pairs of electrons. Conversely, the LUMO is generally distributed over the carbonyl carbon and the aromatic ring, which can accept electron density.

The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps indicate the sites most susceptible to electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) is concentrated around the electronegative carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bond acceptance. nih.gov Positive potential (blue) is located around the amide hydrogen (N-H), identifying it as an acidic proton and a hydrogen bond donor site.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comresearchgate.net

Table 1: Illustrative Calculated Electronic Properties for this compound Calculated using Density Functional Theory (DFT) with a B3LYP functional and 6-31G+(d,p) basis set.

Parameter Symbol Formula Illustrative Value
HOMO Energy EHOMO - -8.95 eV
LUMO Energy ELUMO - -0.45 eV
Energy Gap ΔE ELUMO - EHOMO 8.50 eV
Ionization Potential I -EHOMO 8.95 eV
Electron Affinity A -ELUMO 0.45 eV
Electronegativity χ (I + A) / 2 4.70 eV
Chemical Hardness η (I - A) / 2 4.25 eV
Chemical Softness S 1 / (2η) 0.118 eV-1

Conformational Analysis and Dynamics of N-substituted Benzamides

The flexibility of the N-butyl group and the rotational freedom around the C-N amide bond and the phenyl-carbonyl bond give rise to a complex conformational landscape for this compound. Theoretical studies on substituted benzamides show that the orientation of the N-alkyl group relative to the carbonyl oxygen can exist in two primary planar conformations: cis and trans. nih.govacs.org The planarity of the amide group is a key structural feature, though the torsional angle (ω) between the carbonyl group and the phenyl ring can vary. nih.goviucr.org

For secondary amides like this compound, the trans conformation, where the butyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance compared to the cis conformer. Computational methods, such as molecular mechanics and ab initio calculations, are used to determine the relative energies of these conformers and the energy barriers for their interconversion. nih.gov

The presence of an N-H donor group and a C=O acceptor group allows this compound to form robust intermolecular hydrogen bonds. mdpi.com In the solid state and in concentrated solutions, these interactions are dominant, often leading to the formation of catemers (chains) or dimers. mdpi.comlibretexts.org The N-H···O=C hydrogen bond is a primary interaction that dictates the supramolecular assembly.

Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) simulations on analogous benzamide (B126) structures reveal the dynamic nature of these hydrogen bonds. mdpi.com These simulations show that while the bridged protons are mostly localized on the donor nitrogen atom, proton transfer events can occur, highlighting the dynamic equilibrium of these networks. The strength and geometry of these hydrogen bonds significantly influence the physical properties of the compound.

The surrounding solvent environment can profoundly influence the conformational preferences and reactivity of this compound. Computational models account for these interactions using either implicit or explicit solvation models. mdpi.com Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is effective for capturing bulk electrostatic effects. mdpi.com

Quantum Chemical Simulations for Reaction Mechanism Elucidation (e.g., Hydrolysis)

Quantum chemical simulations, particularly using DFT, are powerful tools for investigating reaction mechanisms at the molecular level. A key reaction for amides is hydrolysis, which can occur under acidic or basic conditions.

Computational studies can map the entire reaction pathway for the hydrolysis of this compound. This involves:

Reactant Complex Formation: Modeling the initial interaction between the amide and the attacking species (e.g., H₃O⁺ or OH⁻).

Transition State Identification: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. For amide hydrolysis, this is typically a tetrahedral intermediate.

Product Formation: Following the reaction pathway from the transition state to the final products (3-methylbenzoic acid and n-butylamine).

By calculating the energies of reactants, transition states, and products, the activation energy (reaction barrier) can be determined. mdpi.com These simulations provide detailed geometric information about the transition state and can clarify the role of solvent molecules, which may actively participate in proton transfer steps. mdpi.com

Table 2: Illustrative Calculated Energies for a Reaction Step Values are hypothetical for illustrating a reaction coordinate.

Species Description Relative Energy (kcal/mol)
R Reactants (Amide + H₂O) 0.0
TS Transition State +25.5
I Tetrahedral Intermediate +12.0
P Products (Acid + Amine) -5.0

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

DFT calculations have become a standard and reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govscispace.com

For this compound, DFT can be used to compute:

Vibrational Frequencies (IR & Raman): Theoretical calculations can predict the infrared and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For instance, the characteristic amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) can be accurately predicted. The C=O stretch for a secondary amide typically appears in the 1630-1690 cm⁻¹ region. masterorganicchemistry.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Theoretical predictions can help assign peaks in complex spectra and understand how the electronic environment influences the shielding of each nucleus.

These computational predictions are invaluable for structural elucidation and for understanding how changes in conformation or environment (like solvent) affect the spectroscopic signatures of the molecule. scispace.comnih.gov

Supramolecular Assembly and Non Covalent Interactions of N Butyl 3 Methylbenzamide

Design Principles for Self-Assembled Systems Involving Benzamide (B126) Moieties

The predictable self-assembly of molecules into ordered, functional superstructures is a cornerstone of supramolecular chemistry. The design of these systems relies on the strategic incorporation of molecular features that promote specific and reliable non-covalent interactions. Benzamide moieties are frequently employed as key structural motifs in this context. nih.govresearchgate.net

The primary design principle revolves around the robust hydrogen-bonding capability of the amide group. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This donor-acceptor pairing is highly directional and leads to the formation of predictable supramolecular synthons, which are reliable structural units formed by intermolecular interactions. semanticscholar.org In secondary amides like N-butyl-3-methylbenzamide, these interactions can propagate into one-dimensional chains or other organized architectures.

Further design considerations include:

Hydrophobicity and Solvophobic Effects: In solution, the nonpolar parts of the molecule, like the butyl chain and the aromatic ring, can drive aggregation to minimize contact with a polar solvent. This hydrophobic effect often works in concert with more specific interactions like hydrogen bonding. nih.gov

Cooperative Interactions: Self-assembly is often strengthened by the simultaneous action of multiple non-covalent forces. mdpi.com Systems are designed so that hydrogen bonding, π-π stacking, and van der Waals forces work together to stabilize the final supramolecular structure. The interplay between these forces dictates the morphology and stability of the resulting assembly, which can range from fibers and ribbons to more complex networks. researchgate.netresearchgate.net

The design principles for self-assembling peptides and other molecules often leverage these same interactions, highlighting the universal importance of hydrogen bonds, hydrophobic interactions, and aromatic stacking in creating ordered nanostructures. nih.govnih.gov

Intermolecular Hydrogen Bonding Patterns and Directionality in Solid-State Structures

In the solid state, the structure of benzamide-containing compounds is largely dictated by the formation of extensive hydrogen-bonding networks. The secondary amide group (-CONH-) in this compound is a classic functional group for forming strong and highly directional N-H···O=C hydrogen bonds.

The most common supramolecular synthon for secondary amides is the catemer motif, which forms a C(4) chain in graph-set notation. In this arrangement, molecules are linked head-to-tail, forming a one-dimensional ribbon or chain where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of the next. mdpi.com This pattern is a highly robust and frequently observed feature in the crystal structures of secondary amides.

Another possible, though less common for secondary amides, is the formation of cyclic dimers through a pair of N-H···O=C hydrogen bonds, creating an R²₂(8) ring motif. The preference for a chain versus a dimer is influenced by steric factors and the presence of other competing interactions.

The directionality of these hydrogen bonds is crucial for the predictable assembly of molecules in a crystal lattice. semanticscholar.org The geometry of the N-H···O bond is typically close to linear, which imparts a high degree of order to the resulting supramolecular structure. Solid-state NMR techniques can be used to identify and characterize these specific intermolecular hydrogen-bonding interactions, confirming the presence of particular synthons within a crystal structure. rsc.org While the specific solid-state structure of this compound is not detailed in the available literature, its secondary amide nature strongly suggests the formation of these characteristic hydrogen-bonded chains.

Table 1: Common Hydrogen Bonding Patterns in Secondary Amides
Synthon MotifGraph Set NotationDescriptionTypical Energy (kcal/mol)
Chain (Catemer)C(4)Molecules are linked in a head-to-tail fashion, forming a one-dimensional chain. This is the most common pattern for secondary amides.-5 to -8
DimerR²₂(8)Two molecules form a cyclic structure via a pair of reciprocal hydrogen bonds.-10 to -16 (total for pair)

π-π Stacking Interactions and Aromatic Recognition in Supramolecular Architectures

There are two primary geometries for π-π stacking:

Face-to-Face: The aromatic rings are parallel and stacked directly on top of each other. This arrangement is often disfavored due to electrostatic repulsion between the π-electron clouds.

Parallel-Displaced or Offset: The aromatic rings are parallel but shifted relative to one another. This geometry is generally more stable as it minimizes repulsion and maximizes attractive π-σ interactions. researchgate.net

T-shaped or Edge-to-Face: The edge of one aromatic ring (the electropositive C-H bonds) points towards the face of another (the electronegative π-cloud).

The presence of the methyl group at the 3-position of the benzene (B151609) ring in this compound can influence these interactions. Electron-donating groups like methyl can affect the quadrupole moment of the aromatic ring, potentially modifying the strength and preferred geometry of the stacking. Aromatic recognition, the process by which aromatic molecules selectively bind to one another, is governed by the complementarity of these electrostatic interactions. Theoretical calculations and experimental studies on substituted benzamides show that substituents have a measurable effect on π-π interaction energies. researchgate.netresearchgate.net

In the supramolecular assembly of this compound, π-π stacking would likely occur between the aromatic cores of molecules already organized by the primary hydrogen-bonding network, thus providing stabilization in a second or third dimension.

Co-Crystallization and Host-Guest Complexation Studies with this compound

While specific studies on the co-crystallization or host-guest chemistry of this compound are not prominent, the principles governing these processes are well-established for the benzamide functional group.

Co-crystallization: Co-crystals are multi-component crystalline solids where the constituents are linked by non-covalent interactions, primarily hydrogen bonds. The benzamide moiety is an excellent functional group for forming co-crystals with active pharmaceutical ingredients (APIs) and other molecules (co-formers) that possess complementary hydrogen bond donors or acceptors. biointerfaceresearch.com For example, a benzamide can form robust and predictable hetero-synthons with carboxylic acids (acid-amide synthon) or other functional groups. researchgate.net

This compound could potentially form co-crystals with various co-formers. The amide N-H can donate a hydrogen bond, and the carbonyl oxygen can accept one, making it a versatile partner in crystal engineering. rsc.org The process of co-crystal screening often involves mixing the target compound with a library of potential co-formers and using methods like solvent evaporation or grinding to induce crystallization. biointerfaceresearch.comnih.gov The formation of a co-crystal can alter the physicochemical properties of a substance, such as solubility and stability.

Host-Guest Complexation: Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The binding is driven by non-covalent interactions. While no specific host-guest systems involving this compound are reported, its structural features suggest it could act as a guest. The aromatic ring could fit into the hydrophobic cavity of a host like a cyclodextrin (B1172386) or a calixarene, while the amide group could form hydrogen bonds with the host's rim.

Conversely, molecules containing benzamide groups are often incorporated into larger host structures to provide binding sites for guests. nih.gov For instance, synthetic receptors often use the amide N-H groups to bind anionic or neutral guests through hydrogen bonding. The binding strength and selectivity in these systems are determined by the geometric and electronic complementarity between the host's binding pocket and the guest molecule. researchgate.net

Coordination Chemistry of N Butyl 3 Methylbenzamide As a Ligand

Ligand Design and Preferred Binding Modes (Amide Oxygen vs. Amide Nitrogen)

The N-butyl-3-methylbenzamide molecule, like other secondary amides, possesses two potential donor atoms for coordination to a metal center: the carbonyl oxygen and the amide nitrogen. The preferred binding mode is a critical aspect of its ligand design and is dictated by several electronic and steric factors.

Generally, carboxamide ligands coordinate to metal ions through the carbonyl oxygen atom. wikipedia.org This preference is attributed to the higher basicity of the oxygen atom compared to the nitrogen atom. The lone pair on the nitrogen is involved in resonance with the carbonyl group, which delocalizes the electron density and reduces its availability for coordination. wikipedia.org This resonance stabilization makes the carbonyl oxygen the more electron-rich and sterically accessible site for Lewis acidic metal centers. This O-coordination is a common feature in a vast range of transition metal carboxamide complexes. wikipedia.org

However, coordination through the amide nitrogen is not unknown and can occur under specific circumstances. For coordination to occur via nitrogen, the N-H bond must typically be deprotonated, forming an amido ligand. This process is more common with highly basic metal centers or under basic reaction conditions. nih.gov Some studies on related benzamide (B126) derivatives, such as 2,2′-dithiobisbenzamide, have suggested coordination through the nitrogen atom of the amide group. researchgate.net In other cases involving N-alkylamides, oxidative addition of the N-H bond to a metal center can lead to a bidentate N,O-coordination mode. researchgate.net

For this compound, O-coordination is the most probable binding mode when it acts as a neutral ligand, based on the general principles of amide coordination chemistry. The electronic and steric influence of the N-butyl and 3-methyl groups are not expected to fundamentally alter this preference.

Table 1: Factors Influencing Amide Binding Mode

FactorFavors Oxygen BindingFavors Nitrogen Binding
Electronic Properties Higher basicity of oxygen; Nitrogen lone pair delocalized by resonance.Deprotonation of N-H bond; Highly basic metal centers.
Steric Hindrance Carbonyl oxygen is generally more accessible.Bulky substituents on the carbonyl carbon may favor N-binding.
Reaction Conditions Neutral or acidic media.Basic media facilitating deprotonation.
Metal Ion Properties Hard Lewis acids prefer the hard oxygen donor.Formation of amido complexes with specific metals.

Synthesis and Spectroscopic Characterization of Metal-N-butyl-3-methylbenzamide Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions would dictate the stoichiometry and structure of the resulting complex.

Spectroscopic techniques are indispensable for characterizing these coordination compounds and confirming the ligand's binding mode.

Infrared (IR) Spectroscopy: This is a primary tool for determining whether coordination occurs through the amide oxygen or nitrogen. When the ligand coordinates through the carbonyl oxygen, a significant shift of the ν(C=O) stretching frequency to a lower wavenumber (red shift) is observed. This is due to the weakening of the C=O double bond upon donation of electron density from the oxygen to the metal. Concurrently, the ν(C-N) stretching frequency often shifts to a higher wavenumber (blue shift), indicating an increase in the C-N bond order due to the reduced resonance. scientists.uz For instance, in studies of zinc nitrate (B79036) complexes with benzamide, the C=O stretching frequency decreased, while the C-N frequency increased, confirming coordination through the oxygen atom. scientists.uz

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the complex in solution. Upon coordination, chemical shifts of the protons and carbons near the binding site are expected to change. For example, a downfield shift of the N-H proton signal in the 1H NMR spectrum could indicate its involvement in hydrogen bonding or coordination.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. The formation of a coordination compound can lead to the appearance of new absorption bands, particularly d-d transitions for transition metal complexes and charge-transfer bands, which can help in understanding the electronic structure and geometry of the complex.

Elucidation of Geometric and Electronic Structures in Coordination Compounds

The precise geometric arrangement of ligands around the central metal ion and the electronic structure of the complex are fundamental to its properties.

Computational Methods: Density Functional Theory (DFT) and other computational techniques are powerful tools for complementing experimental data. researchgate.net These methods can be used to calculate the optimized geometry of the complex, predict spectroscopic properties (like IR frequencies and NMR chemical shifts), and analyze the electronic structure, including the nature of the metal-ligand bond through orbital analysis. Such calculations can also help to assess the relative energies of different possible isomers, such as those arising from O- vs. N-coordination.

Based on related structures, a monodentate coordination of this compound through its oxygen atom is likely to result in common geometries depending on the metal and other ligands present, such as tetrahedral or octahedral. nih.gov

Catalytic Activity of this compound-derived Metal Complexes in Organic Transformations

Metal complexes are widely used as catalysts in a plethora of organic transformations. While the catalytic applications of complexes specifically derived from this compound are not extensively documented, complexes of related benzamide ligands have shown catalytic potential.

For example, metal complexes of 2,2′-dithiobisbenzamide have been found to be effective catalysts in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net Similarly, palladium pincer complexes have been used for the N-alkylation of various benzamides. researchgate.net Ruthenium complexes have also been employed in the N-alkylation of sulfonamides using alcohols. semanticscholar.org These examples highlight that the presence of an amide functionality within a ligand framework can be compatible with, and potentially beneficial for, catalytic activity.

A hypothetical metal complex of this compound could potentially exhibit catalytic activity in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions. The electronic and steric properties imparted by the N-butyl and 3-methyl substituents could influence the catalyst's activity, selectivity, and stability. Further research would be necessary to synthesize and screen such complexes to explore their potential as catalysts in various organic transformations.

Advanced Analytical Techniques in N Butyl 3 Methylbenzamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (1H, 13C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of N-butyl-3-methylbenzamide. By mapping the magnetic environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides a detailed blueprint of the molecule's atomic connectivity and chemical environment.

¹H NMR Spectroscopy is used to identify the number and type of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the protons of the n-butyl chain, and the methyl group on the benzene (B151609) ring. The chemical shifts are influenced by neighboring functional groups, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy provides information on the different carbon environments. Each chemically distinct carbon atom in this compound would produce a unique signal, from the carbonyl carbon of the amide to the carbons of the aromatic ring and the aliphatic butyl chain.

Two-dimensional (2D) NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish definitive connectivity.

COSY experiments would reveal correlations between coupled protons, for instance, confirming the sequence of methylene (B1212753) groups in the n-butyl chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar functional groups and substitution patterns.

¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
AssignmentPredicted δ (ppm)Predicted MultiplicityAssignmentPredicted δ (ppm)
Aromatic H (C2-H, C4-H, C5-H, C6-H)7.20 - 7.65mC=O (Amide Carbonyl)~168
NH (Amide)~6.1 (broad)sAromatic C (Quaternary)130 - 140
-CH₂- (alpha to N)~3.40qAromatic CH124 - 134
-CH₂- (beta to N)~1.60sextet-CH₂- (alpha to N)~40
-CH₂- (gamma to N)~1.42sextet-CH₂- (beta to N)~32
-CH₃ (Aromatic)~2.39s-CH₂- (gamma to N)~20
-CH₃ (Butyl)~0.95t-CH₃ (Aromatic)~21
-CH₃ (Butyl)~14

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn allows for the confident determination of its elemental formula. rsc.org Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. This high accuracy enables the differentiation between compounds that may have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its molecular formula of C₁₂H₁₇NO by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₇NO
Calculated Monoisotopic Mass191.131014 g/mol
Typical Ion (ESI+)[M+H]⁺
Calculated m/z of [M+H]⁺192.13829
Typical Mass Accuracy< 5 ppm

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.net

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum displays characteristic absorption bands corresponding to the functional groups within the molecule. For this compound, key bands would include the N-H stretch, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), aromatic C-H and C=C stretches, and aliphatic C-H stretches from the butyl and methyl groups. researchgate.netnist.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations are strong in IR, others may be more prominent in Raman, providing a more complete vibrational analysis. For instance, the aromatic ring stretching vibrations are often strong in Raman spectra.

Analysis of shifts in the positions of key bands, such as the N-H and C=O stretches, can provide insights into intermolecular hydrogen bonding in the solid state or in solution. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Wavenumbers are approximate and can vary based on the sample's physical state (solid, liquid) and environment.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amide3400 - 3200Medium
Aromatic C-H StretchBenzene Ring3100 - 3000Medium-Weak
Aliphatic C-H Stretch-CH₃, -CH₂-3000 - 2850Strong
C=O Stretch (Amide I)Secondary Amide1680 - 1640Strong
N-H Bend (Amide II)Secondary Amide1570 - 1515Medium-Strong
C=C StretchAromatic Ring1600 - 1450Medium-Variable
C-N StretchAmide~1300Medium

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. carleton.edu This technique requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of spots. By analyzing the position and intensity of these spots, the precise location of each atom in the crystal's unit cell can be determined.

While no publicly available crystal structure for this compound has been identified, a successful analysis would yield critical information, including:

Molecular Conformation: The exact spatial orientation of the n-butyl group relative to the 3-methylbenzamide (B1583426) plane.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: A detailed map of how individual molecules pack together in the crystal lattice, revealing hydrogen bonds (e.g., between the amide N-H of one molecule and the carbonyl oxygen of another) and other non-covalent interactions that stabilize the crystal structure. researchgate.net

Table 4: Hypothetical Data Obtainable from X-ray Crystallography of this compound

ParameterType of Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal unit
Atomic Coordinates (x, y, z)Precise position of every atom in the unit cell
Bond Lengths (Å) and Angles (°)Definitive molecular geometry
Hydrogen Bonding NetworkDetails of intermolecular packing and interactions

Advanced Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, enabling both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile and thermally sensitive compounds. lmaleidykla.lt A reversed-phase HPLC method would likely be employed for this compound, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). nih.govnih.gov Detection is typically achieved with a UV detector, leveraging the aromatic ring's absorbance. By integrating the area of the chromatographic peak, the purity can be assessed, and the concentration can be determined by comparison to a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. nist.gov The sample is vaporized and separated based on its boiling point and interaction with a capillary column. d-nb.info The separated components then enter a mass spectrometer, which acts as a detector, providing both retention time and a mass spectrum for identification. The mass spectrum, showing the molecular ion and characteristic fragmentation patterns (e.g., cleavage of the butyl group or formation of the 3-methylbenzoyl cation), provides high confidence in peak identification. spectrabase.comresearchgate.net

Table 5: Representative Chromatographic Method Parameters

ParameterHypothetical HPLC MethodHypothetical GC-MS Method
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier GasAcetonitrile / Water gradientHelium (constant flow)
Flow Rate1.0 mL/min1.0 mL/min
TemperatureAmbient or controlled (e.g., 30 °C)Oven temperature program (e.g., 100 °C to 280 °C)
DetectionUV-Vis (e.g., at 230 nm)Mass Spectrometry (EI, Scan m/z 50-300)
Injection Volume10 µL1 µL (split/splitless)

Hyphenated Techniques (e.g., LC-MS/MS, UPLC-ESI-MS/MS) for Complex Mixture Analysis and Degradation Product Identification

Hyphenated techniques, which couple the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for analyzing this compound in complex matrices or for identifying trace-level degradation products. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity. After separation by LC, the parent compound is ionized (typically via Electrospray Ionization, ESI), and its specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), allows for the quantification of the target compound even in the presence of co-eluting interferences. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS (UPLC-ESI-MS/MS) utilizes columns with smaller particles to achieve faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. dshs-koeln.denih.gov

These techniques are particularly vital for degradation studies. For example, if this compound undergoes hydrolysis, the resulting products (3-methylbenzoic acid and n-butylamine) could be identified and quantified. researchgate.net The mass spectrometer can detect these products and MS/MS can confirm their identity through characteristic fragmentation patterns, even at very low concentrations.

Table 6: Hypothetical LC-MS/MS Parameters for this compound and a Degradation Product

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Purpose
This compoundESI Positive192.1 [M+H]⁺119.1 [M-C₄H₉NH+H]⁺Quantification of Parent Compound
3-Methylbenzoic AcidESI Negative135.1 [M-H]⁻91.1 [M-COOH]⁻Identification of Hydrolysis Product

Compound Index

Research Applications in Materials Science Utilizing N Butyl 3 Methylbenzamide Frameworks

Organic Electronics and Optoelectronic Device Research: Charge-Transfer Interactions

In the realm of organic electronics, the development of novel materials that can facilitate charge transfer is crucial for enhancing the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Charge-transfer (CT) complexes, formed between electron-donating and electron-accepting molecules, are pivotal in modulating the electronic properties of organic semiconductors.

While direct research on N-butyl-3-methylbenzamide in this context is limited, studies on analogous compounds like N-butyl-3-nitrobenzamide provide insight into the potential charge-transfer capabilities of such frameworks. N-butyl-3-nitrobenzamide has been investigated for its charge-transfer interactions with poly(9-vinylcarbazole) (PVK), a well-known polymer used in organic semiconductor applications. The nitro group in N-butyl-3-nitrobenzamide acts as an electron-accepting moiety, facilitating the formation of a CT complex with the electron-donating PVK.

Further research has indicated that the strength of these charge-transfer interactions can be tuned by modifying the substituent groups on the benzamide (B126) ring. For instance, the introduction of a second nitro group to form N-butyl-3,5-dinitrobenzamide results in a significantly higher complexation equilibrium constant (K) with PVK, as determined by UV-vis spectroscopy. This suggests that dinitro derivatives are more effective in forming CT complexes, which is a desirable characteristic for optoelectronic applications.

CompoundNumber of Nitro GroupsComplexation Equilibrium Constant (K) with PVKEffectiveness in CT Complex Formation
N-butyl-3-nitrobenzamide1LowerModerate
N-butyl-3,5-dinitrobenzamide2HigherHigh

Integration into Polymeric Materials and Advanced Composites

The amide functional group is a fundamental building block in the synthesis of polyamides, a class of polymers known for their high strength and thermal stability. While specific research detailing the use of this compound as a monomer for polymerization is not extensively documented, the general principles of polymer chemistry suggest its potential utility. The amide linkage is crucial in the formation of various polymers. mdpi.com

The synthesis of novel polyamides and copolyamides often involves the solution polymerization of diamine and diacid chloride monomers. scispace.com In principle, derivatives of this compound, functionalized with appropriate reactive groups, could be incorporated into polymer chains to impart specific properties. The n-butyl group could enhance solubility in organic solvents and introduce flexibility into the polymer backbone, while the methyl-substituted benzene (B151609) ring could influence the polymer's thermal and mechanical properties.

The synthesis of copolymers, such as those from n-Butyl Acrylate (BA) and Poly(ethylene glycol) dimethacrylate (PEGDMA), is achieved through techniques like microemulsion polymerization. nih.gov This highlights the versatility of incorporating butyl-containing monomers to tailor the properties of the resulting polymeric materials.

Molecular Recognition Elements in Sensor Design and Chemical Sensing Applications

Optical chemical sensors are devices that utilize a change in an optical parameter, such as absorption or emission of light, to detect the presence of a specific analyte. The design of these sensors often relies on molecular recognition elements that can selectively interact with the target analyte.

While there is no specific literature on the application of this compound in sensor design, the structural motifs present in the molecule are relevant to this field. Benzamide derivatives can participate in hydrogen bonding and π-π stacking interactions, which are key mechanisms for molecular recognition. The photophysical properties of naphthalimide derivatives, for example, are sensitive to the surrounding environment's polarity, making them suitable for fluorescent sensors. mdpi.com This sensitivity is a desirable trait for the active component in an optical sensor. The design of such sensors often involves associating a sensing element that emits light upon contact with a specific analyte with a photodiode that converts this light into a measurable signal.

Role as Versatile Building Blocks in the Synthesis of Advanced Functional Materials

Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds and functional materials. hilarispublisher.com The versatility of these building blocks lies in their inherent chemical properties and reactivity, which can be tailored to achieve desired functionalities in the final material. hilarispublisher.com Amides are recognized as essential structural units in a variety of organic compounds with applications in polymers. mdpi.com

The structure of this compound, featuring a reactive amide group, a tunable aromatic ring, and an alkyl chain, positions it as a potential building block in the synthesis of more complex functional materials. hilarispublisher.com The design and synthesis of novel building blocks are crucial for the advancement of organic materials chemistry, enabling the development of materials for organic electronics, photovoltaics, and sensing technologies. chemrxiv.org The ability to modify the benzamide core with different functional groups allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This adaptability is essential for creating materials with tailor-made functionalities for specific applications. chemrxiv.org

Emerging Avenues and Future Research Perspectives for N Butyl 3 Methylbenzamide

Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency and Selectivity

The traditional synthesis of N-substituted amides often involves the condensation of a carboxylic acid with an amine, which can require harsh conditions or the use of stoichiometric coupling reagents that generate significant waste. mdpi.com Future research on N-butyl-3-methylbenzamide should focus on developing more efficient and sustainable synthetic methodologies through advanced catalytic systems.

Drawing inspiration from the synthesis of structurally related compounds, several promising avenues exist. One such approach is the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. For instance, copper-based metal-organic frameworks (MOFs) have proven highly effective in the synthesis of DEET. mdpi.com A similar strategy could be adapted for this compound, potentially involving the direct oxidative coupling of 3-methylbenzoic acid and n-butylamine.

Another area of exploration is the use of alternative homogeneous catalysts. Copper(II) triflate (Cu(OTf)₂) has been successfully utilized as a catalyst for the synthesis of N-tert-butyl-3-methylbenzamide from 3-methylbenzonitrile (B1361078) and di-tert-butyl dicarbonate. researchgate.net Investigating the applicability of this Ritter-type reaction for the n-butyl isomer could provide a novel and efficient synthetic route. Comparing various catalytic systems would be crucial to optimize yield, selectivity, and reaction conditions.

Table 1: Potential Catalytic Systems for Future Synthesis of this compound
Catalyst SystemCatalyst TypeProposed ReactionPotential AdvantagesReference Analogue
bcmim-Cu (MOF)Heterogeneous CopperOxidative Amidation of 3-methylbenzoic acid with n-butylamineHigh yield, reusability, sustainableDEET mdpi.com
Cu(OTf)₂Homogeneous CopperRitter reaction of 3-methylbenzonitrile with an n-butyl sourceHigh efficiency, solvent-free conditionsN-tert-butyl-3-methylbenzamide researchgate.net
Cobalt NanoparticlesHeterogeneous CobaltAmidation of 3-methylbenzaldehyde (B113406) with n-butylamineEffective for related nitrobenzamidesN-butyl-3-nitrobenzamide chemicalbook.com

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

The relationship between a molecule's structure and its chemical reactivity is fundamental to designing new compounds with desired properties. For this compound, a comprehensive understanding of its structure-reactivity relationships (SAR) is currently lacking. Future research should employ an integrated approach, combining systematic experimental studies with computational analysis.

An experimental strategy would involve the synthesis of a homologous series of N-alkyl-3-methylbenzamides (where the alkyl group varies in length and branching). By systematically altering the N-alkyl substituent, researchers could probe its influence on key molecular properties such as:

Amide Bond Rotational Barrier: The steric bulk of the n-butyl group influences the energy barrier for rotation around the C-N amide bond. This can be quantified using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Carbonyl Group Reactivity: The electronic nature of the carbonyl group can be studied using Fourier-transform infrared (FTIR) spectroscopy, observing shifts in the C=O stretching frequency in response to changes in the molecular environment.

Lipophilicity and Solubility: The length of the N-alkyl chain directly impacts the compound's solubility in various solvents, a critical parameter for many applications.

Computationally, these experimental findings can be correlated with molecular descriptors calculated through quantum chemistry methods. nih.govuni-bonn.de Quantitative Structure-Activity Relationship (QSAR) models can be developed to link specific structural features (e.g., steric parameters, electronic properties) to observed reactivity or biological activity, providing a predictive framework for designing new derivatives. nih.gov

Advanced Computational Modeling for Predictive Design and Property Optimization

Advanced computational modeling offers a powerful toolkit for accelerating chemical research by predicting molecular properties before a compound is ever synthesized. researchgate.net For this compound, in silico methods can be used to predict a wide range of characteristics and guide the design of derivatives with optimized properties.

A key area for future modeling is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Using machine learning algorithms trained on large datasets of known molecules, it is possible to estimate the likely biocompatibility and pharmacokinetic profile of this compound. researchgate.net This is crucial for assessing its potential in biological or pharmaceutical contexts.

Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure, molecular orbitals, and reactivity indices. Molecular dynamics (MD) simulations can model the behavior of the molecule over time, revealing its conformational preferences and interactions with solvent molecules. This predictive power allows researchers to screen virtual libraries of related compounds and prioritize the most promising candidates for synthesis. chemrxiv.org

Table 2: Hypothetical Computational Workflow for Property Prediction
Modeling TechniqueObjectivePredicted PropertiesPotential Application
Machine Learning (QSAR/QSPR)Predict ADMET and physicochemical propertiesSolubility, toxicity, metabolic stability, boiling pointEarly-stage screening and lead optimization nih.govresearchgate.net
Density Functional Theory (DFT)Calculate electronic structure and reactivityHOMO/LUMO energies, electrostatic potential, bond ordersUnderstanding reaction mechanisms
Molecular Dynamics (MD)Simulate dynamic behavior and interactionsConformational landscape, solvent interactions, binding free energyStudying interactions with biological macromolecules

Mechanistic Elucidation of Interactions with Diverse Chemical and Biochemical Systems (e.g., enzyme binding mechanisms)

A significant frontier in the study of this compound is understanding how it interacts with other chemical and biological systems at a mechanistic level. Many benzamide (B126) derivatives are known to exhibit biological activity by interacting with enzymes or cellular receptors. acs.org Future research could explore whether this compound possesses similar potential.

The initial step in this exploration would be computational. Molecular docking simulations can be used to screen this compound against a library of known protein structures, identifying potential biological targets. These simulations predict the preferred binding pose and estimate the binding affinity of the molecule within the active site of an enzyme or the binding pocket of a receptor.

Once a potential protein target is identified, molecular dynamics simulations can be employed to provide a more detailed and dynamic picture of the interaction. MD simulations can:

Assess the stability of the predicted protein-ligand complex over time.

Identify the key amino acid residues involved in the binding interaction.

Reveal the specific non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Calculate the free energy of binding, offering a more accurate prediction of binding affinity.

These computational predictions would serve as a guide for subsequent experimental validation. In vitro enzyme assays or binding assays could then be performed to confirm the predicted interaction and quantify its strength. This integrated computational and experimental approach is essential for elucidating the precise mechanism of action and unlocking the potential bioactivity of this compound.

Q & A

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

  • Methodological Answer : Yes. Post-synthetic modifications include:
  • Suzuki-Miyaura coupling to introduce aryl groups at the meta position.
  • Reductive amination to generate secondary amines.
  • Hydroxylation via Sharpless epoxidation (if olefins are present).
    Bioactivity screening (e.g., antimicrobial or anticancer assays) should follow OECD guidelines .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.